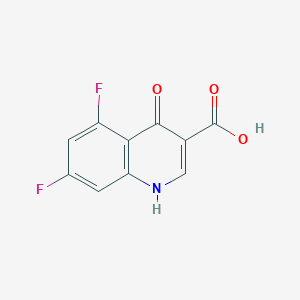

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQCYTCLVOIKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586475 | |

| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-18-5 | |

| Record name | 5,7-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228728-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 228728-18-5), a key heterocyclic intermediate in medicinal chemistry. As a member of the quinolone family, and specifically a difluorinated derivative, this compound serves as a critical building block for the synthesis of advanced pharmaceutical agents, most notably fluoroquinolone antibiotics.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, synthesizes available data on its molecular structure, physicochemical characteristics, analytical determination, and safe handling. By explaining the causality behind experimental methodologies and grounding claims in authoritative sources, this guide aims to be an essential resource for the scientific community engaged in the research and application of this important molecule.

Introduction and Scientific Significance

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The serendipitous discovery of the antibacterial effects of a 4-hydroxyquinoline-3-carboxyl intermediate during chloroquine synthesis paved the way for the development of the entire class of quinolone and fluoroquinolone antibiotics.[2] These agents have become indispensable in treating a broad spectrum of bacterial infections.

The Strategic Role of Fluorination

The introduction of fluorine atoms into a drug candidate's structure is a widely adopted strategy in pharmaceutical design to modulate key properties. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's:

-

Metabolic Stability: C-F bonds are exceptionally strong, often blocking sites of metabolic oxidation and increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes.

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing potency.

-

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the ionization state and solubility at physiological pH.

In the context of this compound, the two fluorine atoms on the benzene ring are strategically placed to profoundly influence the electronic properties and biological activity of any subsequent derivatives.

A Pivotal Precursor in Drug Discovery

This compound is primarily valued as a high-potential starting material.[3] Its core structure contains the essential pharmacophore for antibacterial activity and provides multiple reaction sites for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.[4]

Molecular Structure and Identification

A precise understanding of a molecule's structure is fundamental to interpreting its chemical behavior and properties.

Chemical Structure and Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form. While often depicted as the hydroxy form, the keto tautomer is generally more stable and is the predominant species in most conditions. This equilibrium is crucial for its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of the core quinoline structure.

Key Chemical Identifiers

Summarizing the key identifiers ensures unambiguous reference to the compound in research and procurement.

| Property | Value | Source(s) |

| CAS Number | 228728-18-5 | [5][6] |

| Molecular Formula | C₁₀H₅F₂NO₃ | [6][7] |

| Molecular Weight | 225.15 g/mol | [7] |

| IUPAC Name | 5,7-Difluoro-4-oxo-1H-quinoline-3-carboxylic acid | [8] |

Core Physicochemical Properties

While specific experimental data for this exact isomer is sparse in publicly available literature, we can infer its likely properties based on its structure and data from closely related analogs. These properties are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Predicted Value / State | Rationale & Comparative Insights |

| Physical State | Solid, likely a light-colored powder | Based on analogs like 4-Hydroxyquinoline-3-carboxylic acid and 2-Hydroxyquinoline-3-carboxylic acid, which are solids at room temperature.[9][10][11] |

| Melting Point | >250 °C (Predicted) | Unsubstituted 4-Hydroxyquinoline-3-carboxylic acid melts at 268-273 °C.[10][11] The strong intermolecular forces from hydrogen bonding and aromatic stacking in the crystal lattice suggest a high melting point. |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | The carboxylic acid and hydroxy/oxo groups provide hydrophilicity, but the rigid, fused aromatic ring system imparts significant hydrophobicity. Related quinolones show good solubility in DMSO.[12] |

| Acidity (pKa) | ~5-6 (Carboxylic Acid), ~9-10 (Enol/Amide) (Predicted) | The carboxylic acid pKa is influenced by the electron-withdrawing quinoline ring and fluorine atoms. The second pKa corresponds to the N-H proton of the keto tautomer. |

| Lipophilicity (XLogP3) | ~1.5 - 2.5 (Predicted) | Based on the value of 1.9 for the monofluorinated analog, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[8] This moderate lipophilicity is often a target for drug candidates to balance aqueous solubility with membrane permeability. |

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated, reproducible protocols. As a Senior Application Scientist, the emphasis is not just on the steps, but on the inherent logic that makes the protocol a self-validating system.

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method (OECD 105)

Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. Unlike kinetic methods that can overestimate solubility by measuring metastable states, this equilibrium-based approach ensures the measurement reflects a true saturated solution, providing a robust value for biopharmaceutical modeling.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The excess solid is critical to guarantee saturation.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours). This duration is chosen to ensure the system has reached equilibrium between the dissolved and solid states.

-

Phase Separation: Cease agitation and allow the suspension to settle. To remove undissolved solid, withdraw an aliquot of the supernatant and clarify it via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is crucial to avoid artificially high readings from suspended microparticles.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound.

-

Validation: The presence of remaining solid material at the end of the experiment visually confirms that saturation was maintained throughout, validating the result as the thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Reversed-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds. The differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase provides high-resolution separation. The use of a gradient elution ensures that compounds with a wide range of polarities can be effectively resolved and eluted within a reasonable timeframe.

Methodology:

-

System: A standard HPLC system equipped with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~310 nm, based on related structures[13]).

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis and Reactivity

While a specific, published synthesis for the 5,7-difluoro isomer was not found in the initial search, a plausible route can be constructed based on well-established named reactions for quinoline synthesis, such as the Conrad-Limpach reaction.[2]

Caption: Plausible Gould-Jacobs based synthetic pathway.

This reaction involves the initial condensation of a substituted aniline (3,5-difluoroaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step is the hydrolysis of the ester to the carboxylic acid.

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. The safety profile for this compound is inferred from data on structurally similar compounds.[14][15][16]

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15] |

| Signal Word | Warning | [14] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust generation. Practice good industrial hygiene; wash hands thoroughly after handling. | [14][16] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed when not in use. | [14] |

Conclusion

This compound stands as a molecule of significant interest for medicinal chemists and drug discovery scientists. Its difluorinated quinolone core represents a validated pharmacophore with tunable properties. A thorough understanding of its physicochemical characteristics—from its solid-state nature and limited aqueous solubility to its handling requirements—is essential for its effective utilization in the synthesis of next-generation therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers to confidently incorporate this valuable intermediate into their discovery programs.

References

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

Maybridge. Safety Data Sheet. [Link]

-

PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Compound Summary. [Link]

-

Crysdot LLC. This compound Product Page. [Link]

-

mzCloud. Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate Mass Spectra. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

-

PubChem. 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid Compound Summary. [Link]

-

Royal Society of Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. [Link]

-

Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 228728-18-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | 228728-19-6 | DJA72819 [biosynth.com]

- 8. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.pt [fishersci.pt]

- 10. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 11. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 12. selleckchem.com [selleckchem.com]

- 13. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

This compound is a synthetic quinoline derivative with significant therapeutic potential, largely predicated on its structural analogy to endogenous neuroactive metabolites. While direct experimental data on this specific fluorinated compound is emerging, a comprehensive analysis of its core scaffold and the extensive research into related quinoline derivatives allows for the robust postulation of its primary mechanism of action. This guide synthesizes the current understanding, positing that this compound functions primarily as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically by competing for the glycine co-agonist binding site on the GluN1 subunit. We will dissect this mechanism, explore its downstream cellular consequences, and provide validated experimental protocols to empirically test this hypothesis.

Introduction: Structural Clues from an Endogenous Neuromodulator

The journey to understanding the mechanism of this compound begins with an examination of its structure in the context of neurobiology. The molecule is a halogenated derivative of 4-hydroxyquinoline-3-carboxylic acid. This core structure bears a striking resemblance to kynurenic acid (KYNA), an endogenous metabolite of the tryptophan kynurenine pathway.[1][2] KYNA is the only known endogenous antagonist of the NMDA receptor, and it exerts its effects by binding to the glycine co-agonist site.[1][3] This structural parallel is the foundational insight upon which our mechanistic hypothesis is built. The addition of two fluorine atoms at the 5 and 7 positions is a common medicinal chemistry strategy to enhance potency, metabolic stability, and blood-brain barrier penetration, suggesting that this compound is an optimized analog of KYNA, designed for enhanced neuromodulatory activity.

The Kynurenine Pathway: A Critical Neurochemical Context

Over 95% of dietary tryptophan is metabolized via the kynurenine pathway, producing a cascade of neuroactive compounds.[4][5] This pathway is a critical regulator of neurotransmission and immune response, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[6] Two of its metabolites stand in direct opposition, creating a delicate balance:

| Metabolite | Primary Receptor Target | Primary Function |

| Kynurenic Acid (KYNA) | NMDA Receptor (Glycine Site) | Neuroprotective: Acts as an antagonist, preventing excitotoxicity. Also antagonizes α7 nicotinic acetylcholine receptors.[1][3] |

| Quinolinic Acid (QUIN) | NMDA Receptor (Glutamate Site) | Neurotoxic: Acts as an agonist, promoting Ca²+ influx and potentially leading to excitotoxicity and oxidative stress.[3][7] |

The therapeutic strategy of using KYNA analogs like this compound is to leverage the neuroprotective arm of this pathway while providing superior pharmacological properties compared to the endogenous molecule.

Primary Mechanism of Action: NMDA Receptor Antagonism at the Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission, learning, and memory. Its overactivation, however, leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in stroke, traumatic brain injury, and neurodegenerative diseases.[8]

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[9] Its activation is unique in that it requires the simultaneous binding of two different ligands:

-

Glutamate: The primary excitatory neurotransmitter, which binds to the GluN2 subunit.[9]

-

A Co-agonist (Glycine or D-Serine): Binds to the GluN1 subunit and is an absolute requirement for the glutamate-induced channel opening.[9]

This dual requirement allows the receptor to act as a "coincidence detector," integrating multiple synaptic signals.

The Glycine Site as a Therapeutic Target

Targeting the glycine co-agonist site offers a more subtle way to modulate NMDA receptor activity compared to directly blocking the glutamate site or the ion channel. Antagonists at this site prevent the receptor from becoming fully active, even in the presence of high glutamate concentrations, thereby reducing excitotoxic damage without completely shutting down normal synaptic transmission.

Numerous studies have confirmed that quinoline and the structurally related quinoxaline derivatives are potent and selective antagonists of the NMDA receptor-associated glycine site.[9][10] These compounds, including kynurenic acid, competitively inhibit the binding of [³H]glycine, demonstrating a direct interaction with this site.[10]

Postulated Interaction and Signaling Cascade

We postulate that this compound acts as a competitive antagonist at the GluN1 glycine binding site. The 4-hydroxyl and 3-carboxyl groups are the key pharmacophoric elements that mimic glycine and interact with the binding pocket, while the difluoro-quinoline core provides the scaffold. The fluorine atoms likely enhance binding affinity through favorable electrostatic interactions.

By occupying this site, the compound prevents the binding of endogenous glycine or D-serine. This allosterically inhibits the conformational change required for ion channel opening, effectively blocking the influx of Ca²⁺ and Na⁺ even when glutamate is bound to the GluN2 subunit. This blockade of excessive calcium influx is the critical step in preventing the downstream cascade of excitotoxicity, which includes the activation of proteases, lipases, and nitric oxide synthase, leading to neuronal death.[8][11]

Caption: NMDA receptor antagonism by this compound.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism, a series of well-established assays should be performed. The following protocols provide a logical workflow from initial binding characterization to functional confirmation.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if this compound directly binds to the glycine site of the NMDA receptor and to quantify its binding affinity (Kᵢ).

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue, which is rich in NMDA receptors.

-

Assay Incubation: In a 96-well plate, incubate the prepared membranes with a constant concentration of a high-affinity radioligand for the glycine site (e.g., [³H]glycine or [³H]CGP 39653).

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for the binding site. Include a control with a known glycine site antagonist (e.g., kynurenic acid).

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To confirm that the compound functionally antagonizes NMDA receptor-mediated currents in a cellular context and to determine its potency (IC₅₀).

Methodology:

-

Cell Culture: Use primary cultured cortical neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2 subunits).

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single neuron. Clamp the membrane potential at -60 mV.

-

Agonist Application: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. Ensure the external solution is Mg²⁺-free to prevent voltage-dependent channel block.

-

Antagonist Application: After establishing a stable baseline NMDA-evoked current, co-apply increasing concentrations of this compound with the agonists.

-

Data Acquisition: Record the peak inward current at each concentration of the test compound.

-

Data Analysis: Normalize the current responses to the control (agonist-only) response. Plot the normalized current as a function of the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Alternative or Secondary Mechanisms

While antagonism of the NMDA receptor is the most probable primary mechanism, the quinoline scaffold is known to interact with other biological targets. These represent potential secondary or alternative mechanisms that warrant consideration.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Certain 4-quinoline carboxylic acid derivatives are potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine synthesis.[12][13] This mechanism is primarily associated with anti-proliferative and anti-inflammatory effects.

-

Inhibition of Cellular Respiration: Studies have shown that some 4-hydroxyquinoline-3-carboxylic acids can inhibit mitochondrial enzymes such as malate dehydrogenase, thereby disrupting cellular respiration.[14][15]

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a target for some 4-oxo-quinoline-3-carboxylic acid esters in cancer therapy.[16]

While these are valid targets for other quinoline derivatives, the strong structural and pharmacophoric resemblance of this compound to kynurenic acid makes the NMDA receptor the most likely and potent target for its neurological effects.

Conclusion

Synthesizing the evidence from structural analogy, the known pharmacology of the quinoline scaffold, and the neurobiology of the kynurenine pathway, this guide posits that the core mechanism of action for this compound is potent, selective, and competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist binding site (GluN1 subunit) . This action inhibits excessive receptor activation and subsequent calcium-mediated excitotoxicity, conferring a neuroprotective effect. The proposed experimental workflows provide a clear path for the empirical validation of this mechanism. A thorough understanding of this core mechanism is paramount for the continued development of this compound for therapeutic use in a range of neurological disorders characterized by glutamate excitotoxicity.

References

- Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in Pharmacological Sciences, 14(1), 20–25. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU1XBFhZUzhGNRpydkY4lsbwVFE14N5fAJ0oXJxLPM9xE9yIbO7M_OVHnV7ygsWX-AEe7SqsyAZbZEU-ndEm83H8B0qbQ5PeaIYc-YpZK08RRYcTj8W13NDaDJEf4FiOaEVsQ=]

- Khatri, N., & Man, H.-Y. (2013). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecules, 18(12), 14735–14769. [https://www.mdpi.com/1420-3049/18/12/14735]

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH09E2fgwXmsLFPfoIU_0QfwRVc-JyF3zJ6wN5JiP5L4TzlaUlYfyyLBbDAThcWQNn3TNnPvh56icumBRJrwZKpTL5uXbSROhRWAj2IYdGNkCBAzOiAVKsk-3Oj32kcn9TTovzfOGw=]

- Molero-Luis, M., et al. (2021). NMDA Receptor Activation and Inhibition by Kynurenic Acid and Quinolinic Acid. ResearchGate. [https://www.researchgate.net/figure/NMDA-Receptor-Activation-and-Inhibition-by-Kynurenic-Acid-and-Quinolinic-Acid_fig2_349603038]

- Perkins, M. N., & Stone, T. W. (1983). Quinolinate differentiates between forebrain and cerebellar NMDA receptors. European Journal of Pharmacology, 89(3-4), 295-298. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhInem2PVv1FTA1Wu-1aO230r6Cv2sL-gVZb5fSeXZ2Xm2fjojeNJnu58lboyLtWwQ2zDnVA8W-lCz31c-ZlaUAOcvKiaOM7EkcnlRoXIV89yaCLHmZAe9hhGSE9T7E1l2nf8=]

- Tan, L., & Yu, J.-T. (2012). The kynurenine pathway in neurodegenerative diseases: a potential therapeutic target. Journal of the Neurological Sciences, 323(1-2), 17–24. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4465979/]

- Gasperi, V., et al. (2019). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. Nutrients, 11(3), 643. [https://www.mdpi.com/2072-6643/11/3/643]

- Platten, M., Nollen, E. A. A., & Röhrig, U. F. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379–401. [https://www.mdpi.com/1422-0067/23/19/7998]

- Gostner, J. M., et al. (2020). The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy. Cellular and Molecular Life Sciences, 77(23), 4845–4858. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488825/]

- Baker, B. R., & Ashton, W. T. (1976). 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cell Respiration. 2. Quantitative Structure-Activity Studies. Journal of Medicinal Chemistry, 19(6), 751-755. [https://pubs.acs.org/doi/abs/10.1021/jm00228a001]

- He, K., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6088-6102. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261427/]

- Ortwine, D. F., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(8), 1345-1370. [https://pubs.acs.org/doi/10.1021/jm00086a001]

- Joisten, N., et al. (2021). The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? Trends in Molecular Medicine, 27(10), 946-954. [https://www.cell.com/trends/molecular-medicine/fulltext/S1471-4914(21)00177-7]

- Whitten, J. P., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(21), 3074-3080. [https://pubs.acs.org/doi/10.1021/jm00073a002]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61357343, 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5_7-Difluoro-2-phenylquinoline-4-carboxylic-acid]

- Zhang, X., et al. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Bioorganic & Medicinal Chemistry Letters, 18(16), 4521-4524. [https://linkinghub.elsevier.com/retrieve/pii/S0960-894X(08)00858-6]

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [https://pubs.acs.org/doi/abs/10.1021/jm00218a003]

- Frey, P., et al. (1988). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors. Neuroscience Letters, 91(2), 194-198. [https://www.sciencedirect.com/science/article/abs/pii/0304394088907677]

- Zhang, T., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(1), 69-75. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995034/]

- Kotha, S., & Meshram, M. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1368. [https://www.mdpi.com/1422-8599/2022/2/M1368]

- Paoletti, P. (2011). Molecular basis of NMDA receptor functional diversity. The European Journal of Neuroscience, 33(8), 1351–1365. [https://onlinelibrary.wiley.com/doi/full/10.1111/j.1460-9568.2011.07628.x]

- Kim, J.-H., et al. (2009). The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons. Journal of Neurochemistry, 109(5), 1261-1271. [https://onlinelibrary.wiley.com/doi/full/10.1111/j.1471-4159.2009.06044.x]

- Eurtivong, C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6088-6102. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00511]

Sources

- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinolinate differentiates between forebrain and cerebellar NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.ru [2024.sci-hub.ru]

- 15. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS Number: 185804-34-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a fluorinated quinolone derivative with significant potential in medicinal chemistry and drug discovery. The document elucidates the compound's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its anticipated biological activities, particularly as an antibacterial agent, by drawing parallels with structurally related fluoroquinolones. Safety protocols and handling guidelines are also detailed to ensure its proper and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in the development of novel therapeutic agents.

Chemical Identity and Structure

The compound assigned the CAS number 185804-34-6 is chemically identified as This compound .[1] It belongs to the class of 4-quinolone-3-carboxylic acids, a core scaffold in many synthetic antibacterial agents. The presence of two fluorine atoms on the benzene ring is a key structural feature that is expected to significantly influence its biological activity and pharmacokinetic properties.

Molecular Structure:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (2,4-difluoroanilino)methylenemalonate

-

In a round-bottom flask, combine 2,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, diethyl (2,4-difluoroanilino)methylenemalonate, can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization to Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

-

Dissolve the crude diethyl (2,4-difluoroanilino)methylenemalonate from the previous step in a high-boiling inert solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The product, ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.

Step 3: Saponification to this compound

-

Suspend the ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, as monitored by TLC.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

-

The final product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the acidic protons of the carboxylic acid and hydroxyl groups. The aromatic protons will likely appear as multiplets in the downfield region, with coupling patterns influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield. The carbons bonded to fluorine will exhibit characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and is expected to show two distinct signals for the non-equivalent fluorine atoms at positions 5 and 7.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid and hydroxyl groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.15 g/mol ).

Biological Activity and Mechanism of Action

Anticipated Antibacterial Activity

Quinolone-3-carboxylic acids, particularly their fluorinated derivatives (fluoroquinolones), are a well-established class of broad-spectrum antibacterial agents. The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones block the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.

Given its structural similarity to known fluoroquinolones, this compound is predicted to exhibit antibacterial activity. The fluorine substituents at positions 5 and 7 are likely to enhance its potency and spectrum of activity.

Potential as an Antiproliferative Agent

Recent studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as antiproliferative agents against various cancer cell lines. [2][3]The proposed mechanism for their anticancer activity may involve the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation. [4]Further investigation into the cytotoxic effects of this compound on different cancer cell lines is warranted.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling fluoroquinolone derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is important to note that some fluoroquinolones have been associated with adverse effects in humans, including tendinopathy and central nervous system effects. [5][6][7]Therefore, caution should be exercised during its handling and in any potential in vivo studies. The use of fluoroquinolones is restricted in some clinical applications due to the risk of disabling and potentially irreversible side effects. [8]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of antibacterial and potentially anticancer drugs. This technical guide provides a foundational understanding of its chemical properties, synthesis, and predicted biological activity. Further research, including detailed biological evaluation and spectroscopic characterization, is necessary to fully elucidate its therapeutic potential.

References

- Al-Ostoot, F. H., et al. (2021).

- Koorbanally, N. A., et al. (2018).

- Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Li, X., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(30), 27083–27092.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases, 13(1), 54–61.

- Gómez-Moreno, G., et al. (2020). Safety of fluoroquinolones. Medicina Clínica (English Edition), 155(10), 448-453.

- Mandell, L., & Tillotson, G. (2002). Safety of Fluoroquinolones: An Update. Canadian Journal of Infectious Diseases, 13(1), 54-61.

- European Medicines Agency. (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.

- Muhammad, H. T. (2018). Safety Review of Quinolone and Fluoroquinolone Containing Medicinal Products: Global Regulatory Scenario and Way Forward. Advanced Pharmacoepidemiology & Drug Safety, 7(4), 1-4.

- Povar, I., et al. (2017). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Chemistry of Heterocyclic Compounds, 53(6-7), 748-754.

- Tsyhankov, S., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

mzCloud. (2016, February 4). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.

-

PubChem. (n.d.). 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

- Forgács, B., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296.

Sources

- 1. 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 228728-18-5 [chemicalbook.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects | European Medicines Agency (EMA) [ema.europa.eu]

A-Technical-Guide-to-5,7-Difluoro-4-hydroxyquinoline-3-carboxylic-acid:-Properties,-Synthesis,-and-Applications

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to quinolone antibiotics and the presence of fluorine atoms, which can enhance metabolic stability and binding affinity, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the fundamental physicochemical properties, a validated synthesis protocol, analytical methodologies, and the current understanding of its applications for researchers, scientists, and drug development professionals.

Introduction

Quinolone derivatives are a cornerstone in the development of antibacterial agents. The introduction of fluorine atoms into the quinolone core has been a pivotal strategy in enhancing the efficacy and pharmacokinetic profiles of these drugs. This compound represents a key building block in this class of compounds. The carboxylic acid moiety is a common feature in many biologically active molecules, often serving as a bioisostere to mimic other functional groups and interact with biological targets[1][2]. This guide aims to consolidate the essential technical information regarding this compound to facilitate its use in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H5F2NO3 | [3][4] |

| Molecular Weight | 225.15 g/mol | |

| CAS Number | 228728-18-5 | [3][5] |

| Appearance | White to off-white solid | Generic Material Data |

| Solubility | Soluble in DMSO and DMF | Generic Material Data |

Synthesis Protocol

The synthesis of substituted 4-hydroxyquinoline-3-carboxylic acids often involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization and subsequent hydrolysis. The following protocol is a generalized yet robust method for the preparation of the title compound.

Rationale for Experimental Choices

The selection of a high-boiling point solvent like diphenyl ether is crucial for the thermal cyclization step, which requires elevated temperatures to proceed efficiently. The use of a strong base such as sodium hydroxide is necessary for the final hydrolysis of the ester to the desired carboxylic acid.

Step-by-Step Methodology

Step 1: Condensation of 3,5-Difluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of 3,5-difluoroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylene)malonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinolone ring.

-

Cool the reaction mixture and add hexane to precipitate the product, ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

-

Filter the precipitate and wash with hexane to remove the high-boiling solvent.

Step 3: Hydrolysis to this compound

-

Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The desired product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid). The retention time and peak purity can be used to confirm the identity and quantify the purity of the sample[6][7].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 224.02.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide definitive structural information. ¹⁹F NMR would also be highly informative for confirming the positions of the fluorine atoms.

Applications in Drug Discovery and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

-

Fluoroquinolone Antibiotics: This scaffold is a key component in the development of new fluoroquinolone antibiotics. The fluorine atoms at positions 5 and 7 can significantly influence the antibacterial spectrum and potency of the resulting drug candidates[8].

-

Enzyme Inhibitors: The 4-hydroxyquinoline-3-carboxylic acid moiety has been explored as a pharmacophore for the inhibition of various enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of cellular respiration[9].

-

Medicinal Chemistry Scaffolds: In broader drug discovery, this compound is a valuable starting material for creating libraries of novel compounds to be screened against various biological targets. The field of medicinal chemistry is constantly seeking novel heterocyclic scaffolds to explore new chemical space[10][11].

Conclusion

This compound is a compound of significant interest due to its utility as a building block in the synthesis of potential therapeutic agents. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and its applications in research. The methodologies and information presented herein are intended to provide a solid foundation for researchers and scientists working with this and related compounds.

References

-

This compound - Heterocyclic Compounds. Crysdot LLC. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. PubChem. [Link]

- A process for synthesis of fluoroquinolonic derivatives.

-

Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

-

Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 228728-18-5 [chemicalbook.com]

- 6. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]

- 7. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Solubility

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties[1][2]. 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid belongs to this vital class of heterocyclic compounds. In the realm of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being the physicochemical properties of the molecule. Solubility, in particular, is a critical determinant of a compound's fate, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and low bioavailability, ultimately causing the failure of an otherwise potent drug candidate[3][4]. For researchers working with novel quinoline derivatives like this compound, a thorough understanding and accurate determination of its solubility in various solvent systems is not merely a preliminary step but a foundational pillar of the entire development process.

This guide provides an in-depth technical overview of the solubility characteristics of this compound. As specific experimental data for this compound is not widely published, we will approach the topic from a predictive standpoint based on its structural features, and provide comprehensive, field-proven protocols for its empirical determination in key solvents such as Dimethyl Sulfoxide (DMSO) and aqueous buffers.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of an organic molecule is dictated by the interplay of its functional groups and overall molecular structure, which determine its polarity, lipophilicity, and capacity for intermolecular interactions like hydrogen bonding. The structure of this compound presents several key features that govern its solubility profile.

-

The Carboxylic Acid Group (-COOH): This is the most significant contributor to the compound's pH-dependent aqueous solubility. The carboxylic acid moiety is acidic and will be largely unionized at low pH. In this neutral form, the molecule is less polar. As the pH increases above the pKa of the carboxylic acid (typically around 2-5 for aromatic carboxylic acids), it will deprotonate to form a highly polar carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's affinity for polar solvents like water. Therefore, the aqueous solubility of this compound is expected to be significantly higher in neutral or alkaline solutions compared to acidic solutions.

-

The 4-Hydroxy and Quinoline Nitrogen Groups: The 4-hydroxy group (-OH) and the nitrogen atom within the quinoline ring are capable of acting as both hydrogen bond donors and acceptors. This enhances interactions with polar protic solvents like water and alcohols. The quinoline nitrogen is also weakly basic (pKa of the conjugate acid is ~4.85 for quinoline itself), meaning it can be protonated under strongly acidic conditions, which would also increase aqueous solubility[2]. The 4-hydroxy group is tautomeric with the 4-oxo form, which also influences electronic distribution and hydrogen bonding potential.

-

The Difluorinated Phenyl Ring: The two fluorine atoms substituted on the benzene ring are highly electronegative and significantly impact the molecule's properties. Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule[5]. This increased lipophilicity will counteract the solubilizing effects of the polar functional groups, likely leading to low intrinsic solubility in aqueous media. While no experimental logP value is available for this specific compound, a close analog, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, has a computed XLogP3 of 1.9, suggesting moderate lipophilicity[6]. The difluoro substitution would be expected to increase this value further.

-

DMSO Solubility: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery to create stock solutions of poorly water-soluble compounds[7]. Given the presence of multiple polar functional groups capable of hydrogen bonding, this compound is predicted to have good solubility in DMSO. This makes DMSO an ideal solvent for preparing high-concentration stock solutions for use in biological screening assays.

Quantitative Solubility Data Summary

As a guide for researchers, the following table is provided as a template for recording experimentally determined solubility data for this compound in various relevant solvent systems. It is crucial to determine these values empirically for accurate and reproducible research.

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

| DMSO | 25 | Thermodynamic | Clear solution | ||

| Ethanol | 25 | Thermodynamic | |||

| Methanol | 25 | Thermodynamic | |||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | Precipitate observed | ||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Thermodynamic | Low solubility | ||

| Simulated Gastric Fluid (SGF), pH ~1.2 | 37 | Thermodynamic | Very low solubility | ||

| Simulated Intestinal Fluid (SIF), pH ~6.8 | 37 | Thermodynamic |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. Two distinct types of solubility are relevant in drug discovery: kinetic and thermodynamic .

-

Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer after being added from a concentrated DMSO stock solution. It reflects the point of precipitation under non-equilibrium conditions and is often used for high-throughput screening in early discovery to flag potential issues[4].

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with the solvent over an extended period. This is the gold standard for solubility measurement and is vital for later-stage development and formulation[7][8].

Below are detailed, self-validating protocols for determining both.

Protocol 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method assesses precipitation by measuring light scattering.

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96- or 384-well microtiter plate.

-

Prepare a serial dilution of the stock solution in DMSO to test a range of concentrations.

-

-

Initiation of Assay:

-

Rapidly add the desired aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility[4].

-

Mix the plate thoroughly on a plate shaker for 1-2 minutes.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours[9].

-

Measure the light scattering in each well using a nephelometer. An increase in nephelometry units compared to buffer-only controls indicates the formation of a precipitate.

-

The kinetic solubility is defined as the highest concentration that does not show significant precipitation.

-

Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the definitive standard.

-

Preparation:

-

Add an excess amount of solid this compound (enough to ensure that undissolved solid remains at the end of the experiment) to a series of glass vials.

-

To each vial, add a precise volume of the desired solvent (e.g., DMSO, water, PBS pH 7.4, ethanol).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator or on a rotator to ensure constant agitation.

-

Equilibrate the samples for an extended period (typically 24-48 hours) at a constant temperature (e.g., 25°C)[3]. This allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound[8].

-

-

Sample Separation:

-

After equilibration, allow the vials to stand briefly for the solid to settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid material.

-

To ensure all undissolved particles are removed, filter the supernatant through a 0.45 µm or smaller pore size filter (e.g., a syringe filter or filter plate). Centrifugation at high speed can also be used as an alternative or additional step[3].

-

-

Quantification:

-

Prepare a standard curve of the compound in the same solvent at known concentrations.

-

Analyze the clear, filtered saturated solution using a suitable analytical method, such as:

-

HPLC-UV: The most common and reliable method.

-

LC-MS/MS: For compounds with poor UV absorbance or for complex matrices.

-

UV-Vis Spectrophotometry: A simpler method if the compound has a strong chromophore and no interfering substances are present.

-

-

Determine the concentration of the compound in the saturated solution by comparing its response to the standard curve. This concentration is the thermodynamic solubility.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Forward Look

While specific, publicly available solubility data for this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive framework for its behavior. The presence of both acidic and basic functional groups, coupled with hydrogen bonding capabilities and significant lipophilicity from the difluorinated ring system, suggests a complex solubility profile that will be highly dependent on the solvent and pH. Good solubility is anticipated in DMSO, while aqueous solubility is expected to be low but will increase significantly at pH values above its carboxylic acid pKa.

For any research or development program involving this compound, the empirical determination of both kinetic and thermodynamic solubility is not just recommended; it is essential. The protocols provided in this guide offer robust and reliable methods for obtaining this critical data. By investing in a thorough physicochemical characterization early in the discovery process, researchers can make more informed decisions, mitigate risks associated with poor bioavailability, and ultimately increase the probability of successfully advancing novel quinoline-based therapeutics.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this specific molecule, drawing upon established research on structurally related quinoline derivatives. We will explore its potential as a modulator of key proteins and pathways implicated in neurological disorders, cancer, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of potential mechanisms of action and providing robust, validated experimental protocols to investigate these targets.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The addition of a carboxylic acid moiety, particularly at the 3-position, and a hydroxyl group at the 4-position, creates a structural motif with a high propensity for interaction with various biological targets. The fluorine substitutions at the 5 and 7 positions of the quinoline ring in this compound are expected to enhance its metabolic stability and modulate its electronic properties, potentially leading to improved potency and selectivity for its targets.

This guide will systematically explore the most promising therapeutic targets for this compound based on the known activities of analogous compounds. These include:

-

Ionotropic Glutamate Receptors: Specifically, the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

-

Enzymes Involved in Cellular Metabolism and Proliferation: Such as Dihydroorotate Dehydrogenase (DHODH) and Malate Dehydrogenase.

-

Pathways Associated with Cancer and Inflammation: Including apoptosis induction and modulation of inflammatory signaling.

Potential Therapeutic Target Classes

Neurological Disorders: Targeting Ionotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA and AMPA receptors, are crucial for synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological and psychiatric disorders.

The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor has been a key target for the development of antagonists. Several quinoline-based compounds have been identified as potent and selective antagonists of this site.[1][2][3] For instance, 5,7-dichlorokynurenic acid, a structurally related compound, is a well-characterized glycine site antagonist.[3] The 5,7-difluoro substitution pattern in our lead compound is hypothesized to confer similar or enhanced antagonistic activity.

Causality of Experimental Choices: The primary hypothesis is that this compound will act as a competitive antagonist at the glycine binding site of the NMDA receptor. To validate this, a series of in vitro experiments are proposed, starting with radioligand binding assays to determine the compound's affinity for the glycine site, followed by electrophysiological studies to confirm its antagonistic activity and assess its impact on receptor function.

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rat forebrain tissue using differential centrifugation.

-

Radioligand Binding: Incubate the synaptic membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value can then be used to calculate the equilibrium dissociation constant (Ki).

Expected Outcome: A low nanomolar to micromolar IC₅₀ value would indicate significant binding affinity for the NMDA receptor glycine site.

Signaling Pathway: NMDA Receptor Antagonism

Caption: Proposed mechanism of NMDA receptor antagonism.

AMPA receptors mediate fast synaptic transmission and are involved in synaptic plasticity. Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for their potential to treat cognitive disorders and depression.[4][5][6] While direct agonism of AMPA receptors can be excitotoxic, PAMs enhance the receptor's response to endogenous glutamate, offering a more nuanced therapeutic approach. Some quinoline and related heterocyclic structures have been explored as AMPA receptor modulators.[7]

Experimental Protocol: Patch-Clamp Electrophysiology on Cultured Neurons

-

Cell Culture: Culture primary hippocampal or cortical neurons.

-

Whole-Cell Patch-Clamp Recording: Record AMPA receptor-mediated currents from individual neurons.

-

Drug Application: Apply a sub-maximal concentration of AMPA to elicit a baseline current. Co-apply this compound at various concentrations.

-

Data Analysis: Measure the potentiation of the AMPA-evoked current in the presence of the test compound. A significant increase in current amplitude would indicate positive allosteric modulation.

Oncology: Targeting Cancer Cell Proliferation and Survival

The quinoline scaffold is present in several anticancer drugs, and derivatives of quinoline-3-carboxylic acid have demonstrated antiproliferative activity against various cancer cell lines.[8][9][10][11]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for cancer therapy.[12] Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[13]

Experimental Protocol: In Vitro DHODH Inhibition Assay

-

Enzyme Source: Use recombinant human DHODH.

-

Assay Principle: The enzymatic activity of DHODH can be measured by monitoring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically.

-

Assay Procedure: Incubate DHODH with its substrates (dihydroorotate and coenzyme Q) and the indicator dye in the presence of varying concentrations of this compound.

-

Data Analysis: Measure the rate of dye reduction and calculate the IC₅₀ value for the test compound.

Workflow: DHODH Inhibition and Antiproliferative Effect

Caption: Inhibition of DHODH leading to antiproliferative effects.

Studies on quinoline-3-carboxylate derivatives have shown that their antiproliferative effects can be mediated through the induction of apoptosis.[8]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat a cancer cell line (e.g., MCF-7 or K562) with varying concentrations of this compound for 24-48 hours.

-

Staining: Stain the cells with Annexin V-FITC and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Anti-inflammatory Potential

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[10][14] This activity could be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.